molecular formula C8H7BrF3N B1280471 (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine CAS No. 843608-53-7

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Cat. No. B1280471
CAS RN: 843608-53-7
M. Wt: 254.05 g/mol
InChI Key: ZUFCCCNTJRQNCF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, also known as 4-bromo-2,2,2-trifluoroethanamine, is an organic compound that is used in a variety of scientific research applications. It is a chiral amine with a bromine atom attached to the phenyl ring, and is used as a building block for synthetic organic chemistry. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. This compound has been studied extensively in recent years, and is gaining more attention due to its potential applications in scientific research.

Scientific Research Applications

Chiral Catalyst Applications

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine has been utilized in the field of asymmetric synthesis. Notably, it has been used in the development of a D2-symmetric dirhodium catalyst derived from a 1,2,2-triarylcyclopropanecarboxylate ligand, demonstrating effectiveness in enantioselective reactions. This catalyst, known as Rh(2)(R-BTPCP)(4), has shown high performance in enantioselective cyclopropanations and tandem cyclopropanation/Cope rearrangements. The catalyst's design takes advantage of its tolerance to various ester groups and compatibility with dichloromethane, making it a versatile component in asymmetric synthesis (Qin et al., 2011).

Applications in Chemoenzymatic Synthesis

In chemoenzymatic synthesis, this compound has been involved in the production of 1‐aryl‐2,2,2‐trifluoroethanones, subsequently used for studying their bioreduction by stereocomplementary alcohol dehydrogenases (ADHs). This process has led to the successful creation of (R)‐alcohols with high selectivity and conversion rates, showcasing the compound's role in the stereoselective pathway towards bioactive molecules like Odanacatib, a selective inhibitor of Cathepsin K (González-Martínez et al., 2019).

Applications in Material Science

In material science, derivatives of this compound have been investigated for their potential in creating advanced materials. For instance, fluorinated polyimides synthesized from multifluoromethyl-substituted aromatic diamines, related to (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, have exhibited great solubility, thermal stability, mechanical properties, and optical transparency. These properties make these materials promising for applications in electronics and optics, highlighting the role of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in the development of high-performance polymers (Tao et al., 2009).

properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCCCNTJRQNCF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463855
Record name (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

CAS RN

843608-53-7
Record name (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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